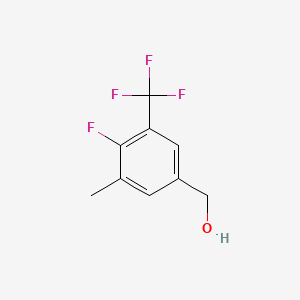![molecular formula C11H13ClO2 B1446937 [4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol CAS No. 1613412-79-5](/img/structure/B1446937.png)
[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol
Descripción general
Descripción
[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol, also known as 4-chloro-2-cyclopropylmethoxybenzyl alcohol (CCPMA), is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 111-112 °C and a melting point of -35 °C. Due to its unique structure, CCPMA has a wide range of uses in the laboratory.
Aplicaciones Científicas De Investigación
Antitubercular Activity : A series of compounds including [4-(aryloxy)phenyl]cyclopropyl methanones and their reduced forms, methanols, were synthesized and evaluated for their antitubercular activity. Notably, certain compounds demonstrated significant activity against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations as low as 0.78 μg/mL. Additionally, one compound exhibited potent activity against multi-drug-resistant, extensively drug-resistant, and rifampicin-resistant strains of tuberculosis (Bisht et al., 2010).
High-Yield Synthesis for Anti-Mycobacterial Agents : Another study reported the high-yield and one-pot synthesis of phenyl cyclopropyl methanones, which were further reduced to respective alcohols or methylenes. These compounds displayed significant in vitro anti-tubercular activities against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations ranging from 25 to 3.125 μg/mL. The most active compounds also showed activity against multi-drug-resistant (MDR) strains (Dwivedi et al., 2005).
Photogeneration and Reactivity Studies : The photochemistry of related compounds like 4-chlorophenol and 4-chloroanisole in various solvents was studied. These studies are crucial for understanding the behavior of 4-chloro-2-(cyclopropylmethoxy)phenyl compounds under different conditions, which is important for their application in medicinal chemistry (Protti et al., 2004).
Structural Studies : The structural characteristics of similar compounds, such as (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone, have been investigated. These studies provide insights into the molecular structures and properties, which are essential for understanding the activity and potential applications of these compounds (Zabiulla et al., 2016).
Propiedades
IUPAC Name |
[4-chloro-2-(cyclopropylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWTYHHHLJGVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


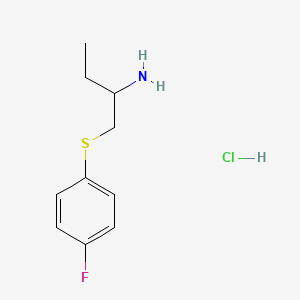
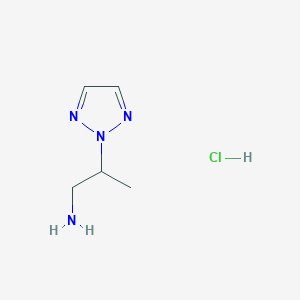
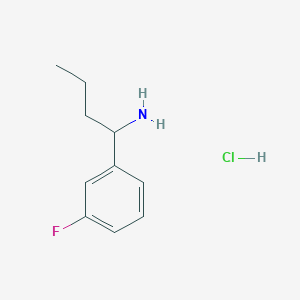
![5-Azoniaspiro[4.4]nonane Iodide](/img/structure/B1446860.png)

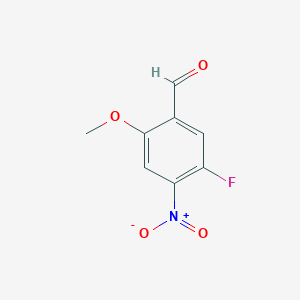


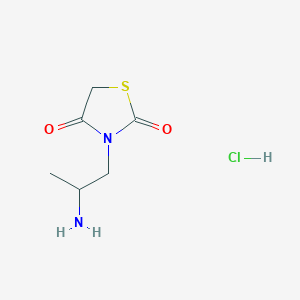
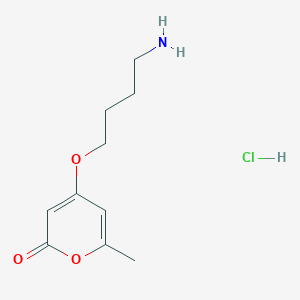


![Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide](/img/structure/B1446874.png)
